1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane
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Overview
Description
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is a complex organic compound featuring two tetraazacyclotetradecane (cyclam) units linked by benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:
Formation of the Cyclam Units: The cyclam units are synthesized through a cyclization reaction involving ethylenediamine and formaldehyde in the presence of a base.
Benzylation: The cyclam units are then benzylated using benzyl chloride under basic conditions to form the benzylated cyclam intermediates.
Coupling Reaction: The benzylated cyclam intermediates are coupled using a suitable linker, such as a dibromoalkane, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyl groups.
Reduction: Reduced derivatives of the cyclam units.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:
Coordination Chemistry: The compound can act as a ligand for metal ions, forming stable complexes that are useful in catalysis and material science.
Medicinal Chemistry: The compound’s ability to chelate metal ions makes it a potential candidate for use in metal-based drugs and diagnostic agents.
Biological Studies: The compound can be used to study metal ion transport and storage in biological systems.
Industrial Applications: The compound’s metal-binding properties can be exploited in industrial processes such as wastewater treatment and metal recovery.
Mechanism of Action
The mechanism of action of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves its ability to chelate metal ions. The cyclam units provide multiple nitrogen donor atoms that can coordinate to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane (Cyclam): The parent compound of the cyclam units in 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane.
1,4,8,11-Tetraazacyclotetradecane-5,7-dione: A derivative of cyclam with additional functional groups.
1,4,8,11-Tetraazacyclotetradecane-2,6-dione: Another derivative of cyclam with different functional groups.
Uniqueness
This compound is unique due to the presence of two cyclam units linked by benzyl groups. This structure provides enhanced metal-binding properties and potential for forming more stable and diverse metal complexes compared to its parent compound and other derivatives.
Properties
CAS No. |
414858-02-9 |
---|---|
Molecular Formula |
C46H84N12 |
Molecular Weight |
805.2 g/mol |
IUPAC Name |
1,8-bis[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C46H84N12/c1-15-47-23-25-49-19-3-31-55(35-27-51-17-1)39-43-7-11-45(12-8-43)41-57-33-5-21-54-30-38-58(34-6-22-53-29-37-57)42-46-13-9-44(10-14-46)40-56-32-4-20-50-26-24-48-16-2-18-52-28-36-56/h7-14,47-54H,1-6,15-42H2 |
InChI Key |
JFXKZZUXCPLCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCN(CCCNCC3)CC4=CC=C(C=C4)CN5CCCNCCNCCCNCC5 |
Synonyms |
Plexifor Impurity II; |
Origin of Product |
United States |
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